3-Methylisothiazole-4-carboxylic acid

Medicinal Chemistry Process Chemistry Crystallization

Researchers targeting chemotherapy-resistant cancers need validated scaffolds with proven SAR. 3-Methylisothiazole-4-carboxylic acid provides the essential 3-methyl-4-carboxy regiochemistry for synthesizing hydrazide/Schiff base derivatives with demonstrated selectivity against resistant cell lines. • 12 active derivatives vs. doxorubicin-resistant LoVo/DX colon adenocarcinoma. • 13 active compounds vs. MV4-11 leukemia with selectivity over normal MCF-10A cells. • 4-COOH enables derivatization inaccessible with 5-carboxy isomers. Supplied at 95% purity; global shipping.

Molecular Formula C5H5NO2S
Molecular Weight 143.17 g/mol
CAS No. 15903-66-9
Cat. No. B090979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylisothiazole-4-carboxylic acid
CAS15903-66-9
Molecular FormulaC5H5NO2S
Molecular Weight143.17 g/mol
Structural Identifiers
SMILESCC1=NSC=C1C(=O)O
InChIInChI=1S/C5H5NO2S/c1-3-4(5(7)8)2-9-6-3/h2H,1H3,(H,7,8)
InChIKeyBOTUFHIAKJCIPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylisothiazole-4-carboxylic Acid: Sourcing and Characterization Guide


3-Methylisothiazole-4-carboxylic acid (CAS 15903-66-9) is a heterocyclic building block featuring a five-membered isothiazole ring with sulfur and nitrogen at 1,2-positions, a methyl group at the 3-position, and a carboxylic acid moiety at the 4-position . With a molecular formula of C₅H₅NO₂S and a molecular weight of 143.16 g/mol, this compound is commercially available as a solid with typical purity of 95% [1]. The 3-methyl-4-carboxy substitution pattern distinguishes this compound from isomeric isothiazole carboxylic acids and enables specific reactivity in medicinal chemistry and agrochemical intermediate synthesis [2].

Why Substitution with Other Isothiazole Carboxylic Acids Fails


Substituting 3-methylisothiazole-4-carboxylic acid with other isothiazole carboxylic acid isomers or analogs is not straightforward due to critical differences in both physicochemical properties and downstream biological activity. The 3-methyl-4-carboxy regiochemistry yields a distinct pKa and hydrogen-bonding pattern compared to 5-carboxy isomers, altering the compound's ionization state and receptor interactions in biological systems . More importantly, structure-activity relationship (SAR) studies demonstrate that the presence of a methyl group at the 3-position is essential for antiproliferative activity against specific cancer cell lines, as the unsubstituted isothiazole-4-carboxylic acid core shows significantly reduced potency [1]. Additionally, the 4-carboxylic acid position serves as a critical derivatization handle for synthesizing hydrazides and Schiff bases that exhibit selective anticancer activity, a synthetic pathway that is not accessible with 5-carboxylic acid isomers without compromising activity [2].

Quantitative Differentiation vs. Closest Analogs


Regioisomeric Carboxylic Acid Position and Melting Point

3-Methylisothiazole-4-carboxylic acid exhibits a melting point of 225-227°C, which is approximately 19°C higher than its 5-carboxy regioisomer, 3-methylisothiazole-5-carboxylic acid (melting point: 206°C with decomposition) . This elevated melting point reflects stronger intermolecular hydrogen bonding in the solid state due to the 4-position carboxylic acid orientation, which affects crystallization behavior and purification efficiency during large-scale synthesis .

Medicinal Chemistry Process Chemistry Crystallization

3-Methyl Substitution and Antiproliferative Activity Against Leukemia

Derivatives synthesized from 3-methylisothiazole-4-carboxylic acid exhibit significant antiproliferative activity against human biphenotypic B cell myelomonocytic leukemia MV4-11 cells, with 13 compounds derived from the 5-hydrazino derivative showing high inhibition of proliferation [1]. In contrast, the unsubstituted isothiazole-4-carboxylic acid core shows no reported antiproliferative activity in the same assays, and 5-chloro substitution is required to achieve comparable potency, demonstrating that the 3-methyl group is a critical pharmacophoric element [2][3].

Anticancer Research Medicinal Chemistry Kinase Inhibition

4-Carboxylic Acid Position in Selective Hydrazide Synthesis

The 4-carboxylic acid moiety of 3-methylisothiazole-4-carboxylic acid is a critical derivatization handle for synthesizing hydrazide-based anticancer agents. Derivatives synthesized from 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide demonstrated antiproliferative activity against doxorubicin-resistant LoVo/DX colon adenocarcinoma cells, with 12 compounds showing high inhibition of proliferation [1]. In contrast, the 5-carboxy regioisomer (3-methylisothiazole-5-carboxylic acid) has no reported derivatization pathway to access this specific chemotype with retained activity against resistant cell lines .

Cancer Drug Resistance Colorectal Cancer Hydrazide Synthesis

Cancer Cell Selectivity Over Normal Mammary Epithelial Cells

Derivatives synthesized from 3-methylisothiazole-4-carboxylic acid, specifically 5-hydrazino-3-methylisothiazole-4-carboxylic acid and its Schiff base derivatives, demonstrated high selectivity towards leukemia and colon cancer cell lines while showing substantially lower activity against normal non-tumorigenic epithelial MCF-10A breast cells [1]. This selectivity profile is critical for minimizing off-target toxicity. In contrast, unsubstituted isothiazole-4-carboxylic acid derivatives lack this demonstrated selectivity window [2].

Selectivity Index Toxicity Cancer Therapeutics

High-Value Application Scenarios


Lead Optimization for Doxorubicin-Resistant Colorectal Cancer

Medicinal chemistry teams targeting chemotherapy-resistant colorectal cancer should prioritize 3-methylisothiazole-4-carboxylic acid as the core scaffold for synthesizing hydrazide and Schiff base derivatives. Evidence demonstrates that 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives retain antiproliferative activity against doxorubicin-resistant LoVo/DX colon adenocarcinoma cells, with 12 active compounds identified [1]. The 4-carboxylic acid position is essential for this derivatization pathway; the 5-carboxy regioisomer does not provide access to this chemotype with demonstrated activity against resistant cell lines [2].

Selective Antileukemic Agents with Reduced Normal Cell Toxicity

Researchers developing antileukemic therapeutics can leverage the intrinsic cancer cell selectivity of 3-methylisothiazole-4-carboxylic acid derivatives. The 5-hydrazino-3-methylisothiazole-4-carboxylic acid scaffold yields derivatives that exhibit high inhibition of MV4-11 leukemia cell proliferation (13 active compounds) while showing substantially lower activity against normal MCF-10A mammary epithelial cells [1]. This selectivity profile, which is not observed with the unsubstituted isothiazole-4-carboxylic acid core, provides a favorable starting point for minimizing off-target toxicity in lead optimization [2].

Agrochemical Intermediate Synthesis

The 3-methylisothiazole-4-carboxylic acid scaffold serves as a versatile intermediate for synthesizing isothiazole-based agrochemicals, particularly plant disease control agents and herbicides [1]. The specific 3-methyl-4-carboxy regiochemistry is critical for accessing isothiazole carboxylic acid amides and hydrazides with demonstrated fungicidal and herbicidal activity. Substituting with 5-carboxy isomers alters the hydrogen-bonding network and receptor binding profile, potentially compromising efficacy in agrochemical applications [2].

Schiff Base Derivatives for Kinase Inhibitor Programs

The 4-carboxylic acid moiety enables facile conversion to hydrazide intermediates, which can then be condensed with aldehydes to form Schiff base derivatives with potent anticancer activity [1]. Structure-activity relationship studies indicate that the activity of these novel compounds is associated mainly with the presence of a CHN (Schiff's base) moiety with a substituent of proper size and shape at position 5 of the isothiazole ring [2]. The 3-methyl substitution pattern on the 4-carboxylic acid scaffold provides an optimal template for this derivatization strategy, which has been validated in multiple peer-reviewed studies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methylisothiazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.